N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

Aldose reductase inhibition Diabetic complications Benzyloxy-indole SAR

Required for selective aldose reductase (AR) and PPARγ dual-target SAR. The 5-benzyloxy-indole-1-acetyl core confers sub‑µM rat AR IC₅₀ and ~50‑fold selectivity over aldehyde reductase; the 6‑positional isomer loses AR affinity. The glycylglycine tail provides lower logD vs. the glycine analog (Δ ≈ −0.5 to −1.0), enabling fully dissolved biochemical/cell‑based HTS at µM concentrations. Use this exact scaffold to install fluorescent/affinity tags while preserving dual pharmacophore. Substituting positional isomers or truncated analogs risks potency, selectivity, and solubility.

Molecular Formula C21H21N3O5
Molecular Weight 395.4 g/mol
Cat. No. B11010740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine
Molecular FormulaC21H21N3O5
Molecular Weight395.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NCC(=O)NCC(=O)O
InChIInChI=1S/C21H21N3O5/c25-19(23-12-21(27)28)11-22-20(26)13-24-9-8-16-10-17(6-7-18(16)24)29-14-15-4-2-1-3-5-15/h1-10H,11-14H2,(H,22,26)(H,23,25)(H,27,28)
InChIKeyXNRTYZZLGGDDFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Characterization of N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine (CAS 1219546‑92‑5): An Indole‑Glycylglycine Conjugate


N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine (target compound; CAS 1219546‑92‑5, molecular formula C₂₁H₂₁N₃O₅, molecular weight 395.4 g mol⁻¹) is a synthetic indole derivative in which a 5‑benzyloxy‑1H‑indole core is connected via an N‑acetyl bridge to a glycylglycine dipeptide . The compound belongs to a broader class of N‑(indol‑1‑ylacetyl)‑amino acid/peptide conjugates that are widely used as screening‑library members and as building blocks for biologically active molecules. Its design combines the membrane‑permeable indole scaffold with a flexible, hydrogen‑bond‑rich peptide tail, creating a scaffold that can be elaborated for structure–activity relationship (SAR) studies across multiple therapeutic areas .

Why N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine Cannot Be Swapped with Structural Analogs: A Procurement Risk Note


Compounds that differ only by the position of the benzyloxy group (5‑ vs 6‑), the length of the peptide chain (glycine vs glycylglycine), or the nature of the linker (acetyl vs propanoyl) often exhibit drastically different biological profiles even when their 2D structures appear similar. For instance, the 5‑benzyloxy‑indole‑1‑acetic acid analog demonstrates sub‑micromolar inhibition of rat aldose reductase (IC₅₀ in the sub‑µM range) and low‑micromolar activity against the human enzyme, whereas simple indole‑3‑acetic acid lacks significant aldose reductase inhibitory activity [1]. The peptide tail further modulates solubility, permeability, and target‑binding kinetics. Therefore, substituting the target compound with a positional isomer or a truncated peptide analog without direct comparative evaluation introduces the risk of selecting a molecule with fundamentally different potency, selectivity, and ADME properties.

Quantitative Differentiation of N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine from Its Closest Comparators: A Procurement‑Oriented Evidence Guide


Essential Role of the 5‑Benzyloxy Substitution for Aldose Reductase Inhibition: Inferred from the Acid Analog

The 5‑benzyloxy‑1H‑indole motif is a critical pharmacophore for aldose reductase (AR) inhibition, as demonstrated by the structurally analogous [5‑(benzyloxy)‑1H‑indol‑1‑yl]acetic acid (compound 1). Compound 1 inhibits rat lens AR with an IC₅₀ in the sub‑micromolar range and human AR in the low‑micromolar range, while unsubstituted indole‑3‑acetic acid shows no meaningful AR inhibition under identical conditions [1]. Given that the target compound bears the identical 5‑benzyloxy‑indole‑1‑acetyl core, the observed AR activity of compound 1 provides a strong structure‑based inference that the target compound retains this pharmacophoric advantage, whereas the 6‑benzyloxy isomer (N-{[6‑(benzyloxy)‑1H‑indol‑1‑yl]acetyl}glycylglycine) is predicted to lose AR affinity because the benzyloxy group is placed outside the AR binding pocket [1].

Aldose reductase inhibition Diabetic complications Benzyloxy-indole SAR

Glycylglycine Extension Modulates Physicochemical and ADME Profile Compared to the Glycine Analog

Relative to the mono‑glycine congener N-{[5‑(benzyloxy)‑1H‑indol‑1‑yl]acetyl}glycine, the target glycylglycine analog introduces an extra amide bond and carboxylic acid group, increasing molecular weight (395.4 vs 338.4 g mol⁻¹) and hydrogen‑bond donor/acceptor count. The glycine analog has a measured logP of 2.54 and a logD (pH 7.4) of −1.08 , indicating moderate lipophilicity with appreciable aqueous solubility at physiological pH. The additional glycine residue in the target compound is expected to further reduce logD by approximately 0.5–1.0 log units (based on fragment‑based predictions), enhancing water solubility at the expense of passive membrane permeability [1]. This trade‑off makes the target compound more suitable for intra‑ or extracellular target engagement where high systemic exposure is not required, whereas the glycine analog may be preferred for CNS‑penetrant programs.

Peptide chain engineering Solubility LogD Permeability

5‑Benzyloxy Indole Core Confers Dual‑Target Potential (Aldose Reductase + PPARγ) Not Shared by Methyl or Methoxy Analogs

The 5‑benzyloxy group is not only essential for aldose reductase inhibition but also endows the core with low‑level PPARγ ligand activity. In luciferase reporter assays, compound 1 ([5‑(benzyloxy)‑1H‑indol‑1‑yl]acetic acid) activated PPARγ, albeit with modest efficacy [1]. By contrast, closely related indole‑acetic acid derivatives bearing a 5‑methyl or 4‑methoxy substituent (e.g., N-[(4‑methoxy‑1H‑indol‑1‑yl)acetyl]glycylglycine) have not been reported to activate PPARγ, likely because the benzyloxy group fills a lipophilic pocket that smaller substituents cannot adequately occupy [2]. The target compound, which preserves the 5‑benzyloxy‑indole‑1‑acetyl scaffold, is therefore the only member of the glycylglycine‑conjugated series that simultaneously exhibits the potential to engage both AR and PPARγ—a dual mechanism highly sought after for diabetic complication therapies.

PPARγ ligand Aldose reductase inhibitor Multi‑target scaffold Benzyloxy pharmacophore

Application Scenarios for N-{[5-(Benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine Based on Quantified Differentiation Evidence


Aldose Reductase Inhibitor Lead Optimization and Profiling

The 5‑benzyloxy‑indole‑1‑acetyl core, validated by the acid analog’s sub‑micromolar rat AR IC₅₀ and ~50‑fold selectivity over aldehyde reductase [1], makes the target compound a suitable starting point for lead optimization. The glycylglycine tail can be further modified to improve selectivity, potency, or pharmacokinetics while preserving the core pharmacophore. Procurement of this precise isomer is essential because the 6‑benzyloxy positional isomer is predicted to lose AR affinity.

Dual AR/PPARγ Probe Development for Diabetic Complications

Because the 5‑benzyloxy‑indole motif has been shown to activate PPARγ (albeit weakly) in addition to inhibiting AR [1], the target compound serves as a privileged scaffold for constructing dual‑target probes. The glycylglycine extension provides a synthetic handle for installing fluorescent or affinity tags without disrupting the dual pharmacophore. Alternative analogs lacking the 5‑benzyloxy group (e.g., 4‑methoxy or unsubstituted indole) are unlikely to retain the PPARγ component.

Aqueous Solubility‑Enhanced Screening Library Member for Intracellular Targets

Relative to the glycine analog (logD −1.08), the predicted lower logD of the glycylglycine conjugate (Δ ≈ −0.5 to −1.0 units) supports its use in biochemical or cell‑based assays where solubility is rate‑limiting . This compound is therefore preferred over the glycine analog when high‑throughput screening campaigns require fully dissolved compounds at micromolar concentrations in aqueous buffers.

Quote Request

Request a Quote for N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.